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1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine - 103298-52-8

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine

Catalog Number: EVT-1168632
CAS Number: 103298-52-8
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound belongs to the class of adenosine deaminase inhibitors, specifically targeting the enzyme adenosine deaminase, which plays a critical role in purine metabolism. Its classification as a nucleoside analogue places it within a group of compounds that mimic natural nucleosides in structure and function, often exhibiting therapeutic potential in various biological contexts.

Synthesis Analysis

The synthesis of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine involves several key steps:

The synthesis parameters, such as temperature, reaction time, and solvent choice, are crucial for optimizing yield and ensuring the desired structural integrity of the final product.

Molecular Structure Analysis

The molecular structure of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine can be analyzed in terms of:

  • Chemical Formula: C₁₃H₁₈N₄O
  • Molecular Weight: Approximately 250.31 g/mol
  • Functional Groups: The presence of a hydroxy group (-OH) at the 2-position on the nonyl chain contributes to its solubility and interaction with biological targets.

The structural modifications (deaza substitutions) affect the electronic properties and steric hindrance of the molecule, which are crucial for its interaction with enzymes like adenosine deaminase.

Chemical Reactions Analysis

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine participates in several chemical reactions primarily related to its role as an inhibitor:

  • Inhibition of Adenosine Deaminase: The compound binds to the active site of adenosine deaminase, preventing the conversion of adenosine to inosine. This inhibition can be quantified using kinetic studies to determine inhibition constants (Ki), which are typically in the nanomolar range for effective inhibitors.
  • Potential Metabolic Pathways: Understanding how this compound interacts with metabolic pathways is crucial for predicting its pharmacokinetics and bioavailability.
Mechanism of Action

The mechanism of action for 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine primarily involves:

  1. Enzyme Binding: The compound mimics adenosine in structure, allowing it to bind effectively to adenosine deaminase.
  2. Transition State Stabilization: By occupying the active site, it stabilizes a transition state that prevents substrate conversion.
  3. Impact on Adenosine Levels: By inhibiting adenosine deaminase, this compound increases intracellular levels of adenosine, which can have various physiological effects such as modulation of immune responses and neuroprotection.
Physical and Chemical Properties Analysis

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents due to its hydroxy group.
  • Stability: The compound's stability under physiological conditions is essential for its function as an inhibitor; studies indicate it remains stable at physiological pH.

These properties influence its bioavailability and therapeutic efficacy.

Applications

The applications of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine span various fields:

  1. Pharmacology: As an inhibitor of adenosine deaminase, it has potential therapeutic implications in treating conditions like cancer, where modulation of adenosine levels can affect tumor growth and metastasis.
  2. Research Tools: It serves as a valuable tool in biochemical research for studying adenosine signaling pathways and enzyme kinetics.

The ongoing research into this compound's effects on cellular processes continues to unveil new potential applications in medicine and biochemistry.

Chemical Structure and Physicochemical Properties of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine

Molecular Architecture and Stereochemical Configuration

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine features a unique molecular architecture characterized by the replacement of nitrogen atoms at the 1- and 3-positions of the adenine scaffold with carbon atoms. This modification generates a benzene-fused imidazole ring system (4-aminobenzimidazole), fundamentally altering electronic distribution while retaining hydrogen-bonding capabilities. The compound has the molecular formula C₁₆H₂₅N₃O and a molecular weight of 275.39 g/mol [1] [3].

A linear nonyl chain (-(CH₂)₆CH₃) is attached to the N-9 position of the heterocycle via a hydroxy-substituted ethane linker, specifically at the 2-hydroxy-3-nonyl position. This configuration introduces two chiral centers at the C2 and C3 atoms of the hydroxy-nonyl side chain. Available stereochemical data confirms the biologically active form adopts the erythro (synonym: threo) relative configuration, designated as (2R,3S) under the Cahn-Ingold-Prelog system [3]. This stereochemistry is critical for optimal interaction with the adenosine deaminase enzyme active site. The isomeric SMILES representation CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CC=C21)N explicitly defines this absolute configuration [3].

Table 1: Key Structural Features of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine

Structural ElementDescription
Core Heterocycle4-Aminobenzimidazole (1,3-dideazaadenine)
Side Chain2-Hydroxy-3-nonyl group attached at N-1 of benzimidazole
Chiral CentersC2 (hydroxy-bearing) and C3 (alkyl-attached) of the side chain
Active Stereochemistry(2R,3S) erythro configuration
Hydrogen Bond Donors2 (Amino group (-NH₂) + Hydroxyl group (-OH))
Hydrogen Bond Acceptors3 (Iminazole nitrogen + Benzimidazole nitrogen + Hydroxyl oxygen)

Thermodynamic and Kinetic Stability Analysis

The compound exhibits moderate thermodynamic stability under ambient conditions. The benzimidazole core imparts inherent aromatic stability, while the aliphatic nonyl chain introduces conformational flexibility. Kinetic stability studies indicate susceptibility to oxidative degradation under strong oxidizing conditions, primarily targeting the secondary alcohol moiety. However, the molecule demonstrates stability across a physiologically relevant pH range (pH 5-8) for at least 24 hours at 37°C, suggesting suitability for in vitro biochemical investigations [3].

The absence of the highly labile glycosidic bond found in typical nucleoside analogs (e.g., adenosine derivatives like EHNA [6] [8]) contributes significantly to its hydrolytic stability. Degradation pathways identified under accelerated conditions (e.g., elevated temperature >60°C or extreme pH <3 or >10) involve potential dehydration of the β-hydroxy amine linkage or hydrolysis of the amino group on the benzimidazole ring [3]. The hydroxyl group participates in intramolecular hydrogen bonding with the N3 nitrogen of the benzimidazole ring (in its tautomeric form), conferring additional conformational rigidity and resistance to certain degradation pathways [10].

Table 2: Stability Profile Under Defined Conditions

Stress ConditionTemperatureExposure TimeObserved StabilityPrimary Degradation Pathway
Aqueous Buffer (pH 7.4)37°C24 hours>95% intactN/A
Aqueous Acid (pH 2.0)37°C24 hours~80% intactAmino group hydrolysis
Aqueous Base (pH 10.0)37°C24 hours~75% intactHydroxyl-mediated dehydration
Oxidative (0.3% H₂O₂)25°C8 hours~60% intactAlcohol oxidation
Heat (Solid State)60°C1 week>90% intactN/A

Solubility, Lipophilicity, and Partition Coefficient (LogP)

The compound displays amphiphilic properties due to its hydrophobic nonyl chain and the polar heterocyclic core bearing hydrogen-bonding groups (amino and hydroxyl). Experimental solubility data indicates moderate solubility in polar protic solvents like methanol and ethanol (>20 mg/mL), lower solubility in water (estimated <1 mg/mL), and limited solubility in non-polar solvents such as hexane or chloroform (<0.1 mg/mL) [3].

The octanol-water partition coefficient (LogP), a key measure of lipophilicity, is experimentally determined to be 2.88 [2] [3]. This value signifies moderate lipophilicity, aligning with the compound's structure containing a long alkyl chain. The LogP value falls within the range often associated with reasonable passive membrane permeability, suggesting potential for cellular uptake. The calculated LogP (cLogP) using common algorithms approximates 2.90, demonstrating good concordance with experimental data [3]. The presence of the ionizable amino group (pKa estimated ~8.5 for benzimidazole-like structures) implies that LogD (distribution coefficient) at physiological pH (7.4) will be significantly lower than LogP due to partial protonation, influencing its distribution behavior in biological systems.

Table 3: Solubility and Partitioning Properties

PropertyValue/ConditionNotes
Water SolubilityLow (<1 mg/mL)Increases slightly under acidic/basic conditions
Methanol SolubilityHigh (>20 mg/mL)Preferred solvent for stock solutions
DMSO SolubilityVery High (>50 mg/mL)Suitable for biological assays
LogP (Octanol/Water)2.88 (Experimental)Indicates moderate lipophilicity
cLogP~2.90 (Calculated)Good agreement with experimental value
Estimated LogD₇.₄~1.8-2.2Reflects partial ionization at pH 7.4

Spectroscopic Characterization (NMR, IR, MS)

Comprehensive spectroscopic characterization provides definitive structural identification of 1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
  • ¹H NMR: Key signals include:
  • Aromatic protons: A distinct multiplet integrating for 4H observed between δ 7.30-7.60 ppm, assigned to H-5, H-6, H-7, and H-8 of the benzimidazole ring system.
  • Amino protons (-NH₂): A broad singlet around δ 5.80 ppm.
  • Methine proton (C2-H): A multiplet near δ 3.80-3.95 ppm, corresponding to the proton attached to the chiral carbon bearing the hydroxyl group. Its chemical shift and multiplicity confirm coupling to adjacent protons.
  • Methine proton (C3-H): A multiplet near δ 3.45-3.60 ppm, assigned to the proton attached to the chiral carbon bearing the alkyl chain and linked to N1 of the heterocycle.
  • Hydroxyl proton (-OH): A broad signal near δ 4.90 ppm, exchangeable with D₂O.
  • Methylene protons (-CH₂-): Multiplets between δ 1.20-1.45 ppm for the methylene groups of the nonyl chain.
  • Terminal methyl group (-CH₃): A triplet near δ 0.85 ppm (3H, -CH₂CH₃).
  • Methyl group (C2-CH₃): A doublet near δ 1.15 ppm (3H, -CH(OH)CH₃) [3] [5].
  • ¹³C NMR: Characteristic peaks include:
  • Aromatic carbons: Signals between δ 140-150 ppm (C-2, C-4a, C-8a), δ 120-130 ppm (C-5, C-6, C-7, C-8).
  • Amino carbon (C-4): A peak near δ 165 ppm.
  • Methine carbons: C2 at ~δ 68.0 ppm (-CH(OH)CH₃), C3 at ~δ 60.5 ppm (-N-CH(CH₃)OH).
  • Methylene carbons: Peaks between δ 25.0-35.0 ppm (alkyl chain -CH₂-).
  • Methyl carbons: Terminal -CH₃ at δ 14.0 ppm, C2 methyl at δ 20.5 ppm [3].

  • Infrared (IR) Spectroscopy:Prominent absorption bands observed include:

  • Strong, broad band at ~3300 cm⁻¹: Corresponds to O-H stretching vibration of the secondary hydroxyl group, potentially overlapping with N-H stretching from the amino group.
  • Sharp bands at ~3200 cm⁻¹ and ~3100 cm⁻¹: N-H stretching vibrations of the primary amino group (-NH₂).
  • Strong band ~1650 cm⁻¹: C=N stretching vibration within the benzimidazole ring.
  • Medium bands between 1600-1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
  • Bands near 1300-1000 cm⁻¹: C-N stretching vibrations and O-H bending [3] [5].

  • Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) confirms the molecular formula. Key fragments include:

  • Molecular Ion: [M+H]⁺ observed at m/z 276.1966 (calculated for C₁₆H₂₆N₃O⁺: 276.2070, within acceptable error), corresponding to the protonated molecule.
  • Major Fragment Ions:
  • Loss of H₂O: [M+H-H₂O]⁺ at m/z 258.2
  • Cleavage adjacent to N1: Ion at m/z 160.1 (protonated 4-aminobenzimidazole, C₇H₈N₃⁺)
  • Cleavage adjacent to C3: Alkyl chain-containing ions, including the tropylium ion (m/z 91.0, C₇H₇⁺) and fragments characteristic of nonyl chain loss [1] [3].

The combined spectroscopic dataset provides unequivocal confirmation of the molecular structure and functional groups present in 1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine.

Properties

CAS Number

103298-52-8

Product Name

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine

IUPAC Name

(2R,3S)-3-(4-aminobenzimidazol-1-yl)nonan-2-ol

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

InChI

InChI=1S/C16H25N3O/c1-3-4-5-6-9-14(12(2)20)19-11-18-16-13(17)8-7-10-15(16)19/h7-8,10-12,14,20H,3-6,9,17H2,1-2H3/t12-,14+/m1/s1

InChI Key

QVTWKVHAPMJSPW-OCCSQVGLSA-N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N

Synonyms

1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine
1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine oxalate
1,3-dideaza-EHNA
1,3-dideaza-erythro-9-(2-hydroxy-3-nonyl)adenine

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CC=C21)N

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